Pkh 2 dye

Description

Historical Development and Foundational Principles of PKH Dye Technology

The genesis of PKH dye technology lies in the need for stable, non-toxic, and bright fluorescent probes for long-term cell tracking. Early methods for cell labeling often suffered from drawbacks such as dye leakage, transfer between cells, and cytotoxicity, which could confound experimental results. The development of PKH dyes, named after their discoverer Paul Karl Horan, represented a significant technological advancement.

The foundational principle of PKH dyes is their lipophilic nature. These dyes are composed of a fluorescent reporter molecule attached to long aliphatic tails. This unique chemical structure allows them to rapidly and stably intercalate into the lipid bilayer of the cell membrane, a process that is non-covalent and does not rely on cellular metabolism. This stable partitioning within the membrane ensures that the dye is retained by the labeled cell and is passed on to daughter cells upon division, albeit at half the intensity.

General Mechanism of PKH2 Dye Membrane Intercalation and Retention in Viable Cells

The mechanism by which PKH2 labels cells is a biophysical process of partitioning. When cells are suspended in a hypotonic diluent containing the dye, the aliphatic tails of the PKH2 molecules rapidly insert themselves into the lipid bilayer of the cell membrane. This process is driven by the hydrophobic interactions between the dye's alkyl chains and the lipid core of the membrane.

Once intercalated, the fluorescent head of the PKH2 molecule remains oriented at the membrane surface, allowing it to fluoresce. The long aliphatic tails anchor the dye securely within the membrane, leading to minimal leakage from the cell. This stable retention is a hallmark of the PKH dye family and is crucial for long-term tracking studies. The labeling process itself is quick, typically completed within minutes, and is generally considered non-toxic to the cells, preserving their viability and proliferative capacity.

Comparative Analysis of PKH2 Dye within the PKH Family (PKH26, PKH67)

PKH2 is part of a family of fluorescent cell linker dyes that share a common labeling mechanism but differ in their spectral properties and in vivo stability. The most commonly used members of this family alongside PKH2 are PKH26 and PKH67.

The stability of PKH dyes is largely determined by the length of their aliphatic tails. PKH67 possesses a longer aliphatic tail than PKH2, which results in more stable labeling and a reduced tendency for cell-to-cell transfer of the dye. fluorofinder.com This makes PKH67 a better choice for long-term studies where minimizing intercellular dye transfer is critical. PKH2 has an in vivo half-life of 5-8 days, making it suitable for short- to medium-term experiments. fluorofinder.com In contrast, PKH26 is a red fluorescent dye with an even longer in vivo half-life, exceeding 100 days, rendering it ideal for very long-term in vivo cell tracking and proliferation studies. fluorofinder.com While PKH dyes are generally known for their stable membrane association, some studies have indicated that under certain conditions, such as cell death, dye transfer to neighboring cells can occur. thermofisher.com

A key advantage of the PKH dye family is the availability of spectrally distinct members, which facilitates multicolor analysis. PKH2 is a green fluorescent dye, with excitation and emission maxima similar to fluorescein (B123965). This allows it to be used in conjunction with red fluorescent probes, such as propidium (B1200493) iodide for viability assessment, or with other red-emitting dyes like PKH26 in dual-labeling experiments. fluorofinder.com PKH67 is also a green fluorescent dye with similar spectral properties to PKH2. PKH26, on the other hand, is a red fluorescent dye with excitation and emission characteristics compatible with rhodamine or phycoerythrin detection systems. The distinct spectral profiles of these dyes enable researchers to simultaneously track different cell populations or to correlate cell location with the expression of other fluorescently tagged markers.

| Dye | Color | Excitation Max (nm) | Emission Max (nm) | In Vivo Half-Life |

|---|---|---|---|---|

| PKH2 | Green | 490 | 504 | 5-8 days fluorofinder.com |

| PKH26 | Red | 551 fluorofinder.com | 567 fluorofinder.com | >100 days fluorofinder.com |

| PKH67 | Green | 490 fluorofinder.com | 502 fluorofinder.com | 10-12 days fluorofinder.com |

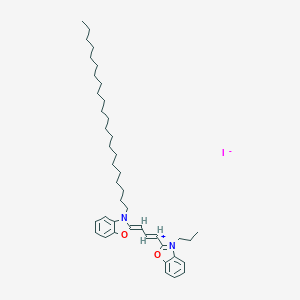

Structure

2D Structure

Properties

CAS No. |

145687-07-6 |

|---|---|

Molecular Formula |

C42H64IN2O2- |

Molecular Weight |

754.9 g/mol |

IUPAC Name |

2-[(E,3Z)-3-(3-docosyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-3-propyl-1,3-benzoxazol-3-ium;iodide |

InChI |

InChI=1S/C42H63N2O2.HI/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-36-44-38-30-24-26-32-40(38)46-42(44)34-28-33-41-43(35-4-2)37-29-23-25-31-39(37)45-41;/h23-26,28-34H,3-22,27,35-36H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RMSRBCCWZVMFSJ-UHFFFAOYSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] |

Synonyms |

PKH 2 dye |

Origin of Product |

United States |

Methodological Advancements and Refinements in Pkh2 Dye Application

Optimized Protocols for General Cell Membrane Labeling with PKH2 Dye

General cell membrane labeling with PKH2 aims to achieve a homogenous distribution of the dye within the plasma membrane of the entire cell population. This is accomplished by utilizing a specially formulated iso-osmotic aqueous solution, referred to as Diluent A or Diluent C in various kits, which is free of salts, detergents, and organic solvents. This diluent is designed to maintain cell viability while maximizing dye solubility and staining efficiency. sigmaaldrich.comabpbio.com The lipophilic tails of the PKH2 dye rapidly partition into the lipid bilayer of the cell membrane, a process that is nearly instantaneous. sigmaaldrich.com

The final staining intensity of PKH2 is a function of both the dye concentration and the cell concentration, as the labeling is a partitioning process rather than a saturation reaction. sigmaaldrich.com Therefore, it is crucial to empirically determine the optimal concentrations for each specific cell type and experimental application. abpbio.comlumiprobe.com Over-labeling can lead to a loss of membrane integrity and reduced cell recovery. sigmaaldrich.com

A common starting point for many cell types is a final PKH2 concentration of 2 x 10⁻⁶ M and a final cell concentration of 1 x 10⁷ cells/mL. sigmaaldrich.comimmunologicalsciences.com However, these concentrations should be adjusted based on cell size, membrane surface area, and desired fluorescence intensity. sigmaaldrich.com Researchers should evaluate post-staining cell viability (e.g., using trypan blue or propidium (B1200493) iodide exclusion), fluorescence intensity, and the coefficient of variation of the fluorescence peak to identify the optimal conditions. nih.govlumiprobe.com For instance, studies have shown that for human hematopoietic KG1a progenitor cells, PKH2 dye concentrations up to 5 µM did not significantly affect cell viability and growth in the absence of light exposure. nih.gov

Table 1: Recommended Starting Concentrations for PKH2 General Cell Membrane Labeling

| Parameter | Recommended Starting Concentration | Key Considerations |

|---|---|---|

| PKH2 Dye Concentration | 2 x 10⁻⁶ M (2 µM) sigmaaldrich.comlumiprobe.com | Titrate to achieve optimal brightness without compromising viability. nih.gov |

| Cell Concentration | 1 x 10⁷ cells/mL sigmaaldrich.comimmunologicalsciences.com | Adjust based on cell size and total membrane surface area. sigmaaldrich.com |

| Final Staining Volume | 2 mL (example) sigmaaldrich.com | Avoid very small (<100 µL) or very large (>5 mL) volumes for better reproducibility. immunologicalsciences.com |

To achieve uniform and reproducible staining, several preparatory steps are critical. It is imperative to begin with a single-cell suspension to ensure that all cells are equally exposed to the dye. sigmaaldrich.com The presence of serum proteins and lipids in the cell suspension should be minimized by washing the cells with a serum-free medium or a buffered salt solution prior to staining, as these components can bind to the dye and reduce its effective concentration. sigmaaldrich.comlumiprobe.comimmunologicalsciences.com

The reaction environment must be carefully controlled. The staining process should be performed at room temperature (20-25°C). sigmaaldrich.comimmunologicalsciences.com The diluent used for resuspending the cells and preparing the dye solution is critical; it must be an iso-osmotic solution devoid of physiological salts, as the presence of salts can cause the dye to form micelles, which significantly reduces staining efficiency. sigmaaldrich.comimmunologicalsciences.com Therefore, the cell pellet should be resuspended in the provided diluent (e.g., Diluent A or C) before the addition of the dye solution. sigmaaldrich.com It is also important to avoid the presence of any metabolic poisons or azide (B81097) in the solutions during the staining process. sigmaaldrich.com

The labeling reaction with PKH2 is extremely rapid. sigmaaldrich.com After a brief incubation period, typically 1 to 5 minutes with periodic gentle mixing, the staining reaction must be stopped to prevent over-labeling and potential cytotoxicity. sigmaaldrich.com The reaction is effectively quenched by the addition of a protein-containing solution, such as fetal bovine serum (FBS) or a solution of bovine serum albumin (BSA). sigmaaldrich.com An equal volume of serum or a 1% BSA solution is added to the cell/dye suspension and incubated for about a minute to allow the protein to bind to any excess, unincorporated dye. sigmaaldrich.com

Following the quenching step, a thorough purification process is necessary to remove unbound dye and dye-protein aggregates. This is typically achieved through a series of washing steps. The cell suspension is diluted with complete culture medium, and the cells are pelleted by centrifugation (e.g., at 400 x g for 10 minutes). sigmaaldrich.comlumiprobe.com The supernatant is carefully removed, and the cell pellet is resuspended in fresh complete medium. sigmaaldrich.com This washing procedure should be repeated a minimum of three times to ensure the removal of residual unbound dye, which could otherwise lead to false-positive signals or transfer to unlabeled cells in co-culture experiments. sigmaaldrich.com

While PKH2 can be used to label both adherent and suspension cells, the most homogeneous staining is achieved with cells in suspension. abpbio.com For adherent cells, it is generally recommended to first detach them from the culture substrate using proteolytic enzymes like trypsin/EDTA to create a single-cell suspension before proceeding with the staining protocol. sigmaaldrich.com This ensures that the entire surface of each cell is uniformly exposed to the dye.

However, in some cases, the process of trypsinization can negatively impact cell viability. bioone.org An alternative approach is the in situ labeling of adherent cells directly on the culture plate. bioone.org While this method can be faster and gentler on the cells, it may result in more heterogeneous staining. bioone.org During in situ labeling, it is crucial to thoroughly rinse the cells with a serum-free medium before adding the dye solution to remove any residual serum proteins that could interfere with the staining process. bioone.org

Specialized Methodologies for Selective Phagocytic Cell Labeling with PKH2 Dye

A significant advancement in the application of PKH dyes is the development of a method for the selective labeling of phagocytic cells, such as macrophages and neutrophils, even in the presence of non-phagocytic cells like lymphocytes. sigmaaldrich.com This specialized methodology is particularly useful for studying the lifespan and migration patterns of phagocytes in vivo.

The selective labeling of phagocytic cells is based on the principle of inducing the formation of PKH2 dye aggregates or particulates. sigmaaldrich.com This is achieved by using a different diluent, often referred to as Diluent B, for the preparation of the dye solution. sigmaaldrich.com In this specific diluent, the hydrophobic PKH2 dye does not fully dissolve but instead forms microaggregates. researchgate.net

These dye aggregates are too large to intercalate into the cell membranes of non-phagocytic cells, thus significantly inhibiting their labeling. sigmaaldrich.com However, these microaggregates are readily ingested by phagocytic cells through the process of phagocytosis. This results in a distinct patchy or spotted appearance of the labeled phagocytes, as the dye is localized within the phagocytic compartments of the cells. The ingested dye is resistant to metabolic degradation and can remain within the cells for extended periods, with reports of retention for over 28 days in vivo. This methodology allows for the specific tracking of resident phagocytic populations, as newly recruited cells will not be labeled. sigmaaldrich.com

Advanced Detection and Quantitative Analysis of PKH2 Dye-Labeled Cells

Following the labeling of cells with PKH2, researchers employ sophisticated techniques to detect and quantify these cells, providing valuable insights into various biological processes.

Flow Cytometry for High-Throughput Quantitative Assessment

Flow cytometry is a powerful and widely used technology for the high-throughput analysis of single cells in a population. nih.gov It is particularly well-suited for the quantitative assessment of PKH2-labeled cells. sigmaaldrich.comlumiprobe.com Cells labeled with PKH2, a green fluorescent dye, can be readily detected by flow cytometers equipped with standard fluorescein (B123965) filters. sigmaaldrich.comuni-onward.com.tw This technique allows for the rapid measurement of fluorescence intensity from thousands of individual cells, providing quantitative data on the labeled population. nih.gov

Quantification of Cell Proliferation and Division Tracking via Fluorescence Dilution

A key application of PKH2 dye in conjunction with flow cytometry is the tracking of cell proliferation. sigmaaldrich.comsigmaaldrich.comnih.gov When a PKH2-labeled cell divides, the fluorescent dye is distributed approximately equally between the two daughter cells. nih.gov Consequently, with each successive cell division, the fluorescence intensity of the daughter cells is halved. sigmaaldrich.com

This principle of fluorescence dilution allows researchers to monitor and quantify cell proliferation over time. nih.govresearchgate.net By analyzing the distribution of fluorescence intensity within a population of labeled cells using flow cytometry, distinct peaks corresponding to successive generations of divided cells can be identified. sigmaaldrich.com This data can be used to calculate various parameters of cell proliferation, such as the percentage of cells that have divided and the number of divisions each cell has undergone. nih.gov The high signal-to-noise ratio of PKH dyes allows for the tracking of up to ten cell generations before the fluorescence intensity approaches background levels. sigmaaldrich.comuni-onward.com.tw

Strategies for Multichannel Fluorescence Acquisition and Overlap Compensation

Modern flow cytometry allows for the simultaneous detection of multiple fluorescent signals from a single cell, a technique known as multichannel fluorescence acquisition. nih.gov This is particularly useful when combining PKH2 labeling with other fluorescent markers, such as antibodies tagged with different fluorochromes, to identify specific cell subpopulations. sigmaaldrich.com

PKH2, with its green fluorescence, has minimal spectral overlap with red fluorescent dyes like propidium iodide (PI), 7-aminoactinomycin D (7-AAD), R-phycoerythrin, and Texas Red. sigmaaldrich.com This makes it an ideal candidate for multiparameter analysis where cell viability or the expression of specific cell surface markers is also being assessed. sigmaaldrich.com When using multiple fluorochromes, it is crucial to perform spectral overlap compensation to correct for any bleed-through of fluorescence from one channel into another, ensuring accurate data interpretation. researchgate.net Careful selection of fluorochromes and proper instrument setup are essential for successful multichannel analysis. nih.gov

Fluorescence Microscopy (e.g., Confocal Microscopy, Intravital Microscopy) for Spatiotemporal Visualization

Fluorescence microscopy provides a powerful means to visualize the spatial distribution and temporal dynamics of PKH2-labeled cells within tissues and organs. nih.govnih.gov Techniques like confocal microscopy and intravital microscopy offer high-resolution imaging of labeled cells in both fixed and living samples. researchgate.net

High-Resolution Imaging of Cellular Morphology and Subcellular Localization

Fluorescence microscopy enables detailed examination of the morphology of PKH2-labeled cells and the subcellular localization of the dye. sigmaaldrich.com As PKH2 is taken up by phagocytosis, it is typically localized within phagocytic compartments inside the cell, resulting in a characteristic patchy or spotted fluorescence pattern. High-resolution imaging techniques can reveal these details, providing insights into the phagocytic activity of the cells. nih.govresearchgate.net

Confocal microscopy, in particular, allows for the optical sectioning of thick specimens, reducing out-of-focus light and generating sharp, detailed images of labeled cells within their native tissue environment. nih.gov This capability is invaluable for understanding the three-dimensional organization of cells and their interactions with their surroundings.

Methodological Approaches for Long-Term Live Cell Imaging

The application of the lipophilic fluorescent dye PKH2 for long-term live-cell imaging necessitates meticulous methodological considerations to ensure data accuracy and preserve cell viability. While PKH2 is a valuable tool for cell tracking, its successful use in extended time-lapse microscopy hinges on the optimization of staining protocols and imaging parameters to mitigate challenges such as phototoxicity and signal decay.

A primary concern in long-term live-cell imaging is the potential for phototoxicity, where the excitation light used to visualize the fluorescent dye can induce cellular stress and alter normal physiological processes. Research has shown that prolonged or high-intensity light exposure on PKH2-labeled cells can adversely affect cell viability. To address this, a key methodological advancement involves the careful optimization of imaging parameters. This includes minimizing the exposure time to the excitation light and increasing the time intervals between image acquisitions. By reducing the total light dose delivered to the cells, the detrimental effects of phototoxicity can be significantly decreased, allowing for more reliable and biologically relevant data collection over extended periods.

The stability of the fluorescent signal is another critical factor in long-term studies. PKH2 has an in vivo half-life of 5-8 days, making it suitable for short- to medium-term experiments. However, for studies extending beyond this timeframe, the gradual decay of the fluorescent signal can pose a challenge. Methodological refinements have led to the development of alternative dyes within the same family, such as PKH67. PKH67 possesses a longer aliphatic tail than PKH2, which results in more stable incorporation into the cell membrane and reduced cell-to-cell transfer of the dye. This makes PKH67 a more suitable option for very long-term imaging applications.

To provide a clearer understanding of the key characteristics of PKH2 in the context of long-term imaging, the following data tables summarize its properties and offer a comparison with the refined alternative, PKH67.

| Property | Description | Implication for Long-Term Imaging |

|---|---|---|

| Mechanism of Action | Non-covalent insertion of a lipophilic reporter molecule into the cell membrane. | Provides stable membrane labeling without interfering with cell surface proteins. |

| In Vivo Half-Life | 5-8 days. | Suitable for short to medium-term studies; signal intensity may diminish in longer experiments. |

| Phototoxicity | Can occur with prolonged or high-intensity light exposure, affecting cell viability. | Requires careful optimization of imaging parameters (e.g., exposure time, time intervals). |

| Cell-to-Cell Transfer | Some potential for transfer between cells in close contact. | May lead to inaccuracies in tracking distinct cell populations over time. |

| Feature | PKH2 | PKH67 | Advantage for Long-Term Imaging |

|---|---|---|---|

| Aliphatic Tail Length | Shorter | Longer | PKH67 exhibits more stable membrane integration. |

| In Vivo Half-Life | 5-8 days | 10-12 days | PKH67 provides a longer-lasting signal for extended studies. |

| Labeling Stability | Stable for short- to medium-term studies. | More stable labeling. | PKH67 is preferred for studies requiring tracking over many days or weeks. |

| Cell-to-Cell Transfer | Higher potential | Lower potential | PKH67 offers more precise tracking of individual cells and their progeny. |

Successful long-term live-cell imaging with PKH2 also relies on the implementation of robust image acquisition and analysis workflows. The use of automated microscopy systems equipped with environmental control chambers is essential to maintain optimal cell culture conditions (temperature, CO2, humidity) throughout the experiment. For data analysis, various software packages are available that can track cell migration, proliferation, and changes in fluorescence intensity over time. While some are general-purpose image analysis tools, specialized software can offer more advanced algorithms for cell segmentation and tracking, which is particularly useful when dealing with large datasets from long-term imaging experiments.

Applications of Pkh2 Dye in Contemporary Cell Biology Research

Quantitative Assessment of Cell Proliferation and Growth Kinetics

Monitoring Antigen-Specific Proliferative Responses in Immunological Contexts

PKH dyes are instrumental in assessing antigen-specific proliferative responses, particularly in lymphocytes. Unlike methods that provide a single time-point measurement, PKH dyes offer a cumulative measure of cell proliferation, which is highly advantageous for understanding dynamic immune responses. nih.gov For instance, PKH26, a red fluorescent counterpart to PKH2, has been effectively used to determine lymphocyte proliferative responses to antigens such as tetanus toxoid in both fresh and cryopreserved human peripheral blood mononuclear cells (PBMCs). nih.gov

A significant benefit of using PKH dyes in immunological studies is their compatibility with multicolor flow cytometry. They can be combined with monoclonal antibodies targeting specific surface markers on mixed cell populations, enabling the precise determination of proliferation within individual subpopulations without requiring prior cell fractionation. nih.gov This capability is crucial for analyzing the complex proliferation of antigen-specific T cell and B cell clones following immune stimulation. renyi.huresearchgate.net

Characterization of Leukemic Cell Growth Parameters

In oncology research, PKH2 dye has been employed to characterize leukemic cell growth and interactions, particularly in the context of generating anti-leukemic immune responses. One notable application involves assessing the fusion efficiency between dendritic cells (DCs) and leukemic cells to create hybrid cells for immunotherapy. scirp.orgscirp.org

In such studies, dendritic cells are stained with PKH2 (green fluorescent dye), while leukemic cells (e.g., from Ph+ acute lymphoblastic leukemia (ALL) patients) are labeled with PKH26 (red fluorescent dye). Following polyethylene (B3416737) glycol (PEG)-mediated fusion, flow cytometry is used to identify double-positive cells, indicating successful hybrid formation. Research has shown that approximately 35% of analyzed cells in mixed cultures can be double-positive, demonstrating the feasibility of this approach for generating specific cytotoxic T lymphocytes (CTLs) against leukemic cells. scirp.orgscirp.org

Table 1: Representative Data on Dendritic-Leukemic Cell Hybrid Formation Using PKH Dyes

| Cell Type 1 (Stain) | Cell Type 2 (Stain) | Fusion Method | Observed Hybridization Rate | Detection Method |

| Dendritic Cells (PKH2 Green) scirp.orgscirp.org | Leukemic Cells (PKH26 Red) scirp.orgscirp.org | Polyethylene Glycol (PEG) scirp.orgscirp.org | ~35% Double-Positive Cells scirp.orgscirp.org | Flow Cytometry, Fluorescence Microscopy scirp.orgscirp.org |

Delineation of Cell Division History in Diverse Cell Lineages

The fundamental principle of PKH dye dilution, where the fluorescence intensity of the dye is halved with each subsequent cell division, makes PKH2 an effective tool for delineating the cell division history across various cell lineages. uni-onward.com.twbitesizebio.comnih.govresearchgate.net This dye dilution method is straightforward and widely established in cell biology. bitesizebio.com

For instance, PKH2 has been utilized to track hematopoietic progenitor cells (e.g., Sca-1+Lin- cells) in in vitro expansion studies. The intensity of PKH2 staining directly correlates with the number of cell divisions a cell has undergone. Studies have shown that human CD34+ cells, when cultured, typically undergo their first cell division between day 2 and day 3. ashpublications.org This allows researchers to distinguish between quiescent cells (PKH2bright), those that have divided a few times (PKH2moderate), and those that have undergone multiple divisions (PKH2dim). nih.gov While some membrane dyes like PKH26 have shown non-uniform labeling that could lead to uneven distribution among daughter cells, PKH2 is generally noted for its stable labeling and minimal cell-to-cell transfer. uni-onward.com.twnih.gov

Research into Phagocytic Processes and Immune Cell Function

PKH2 dye is also specifically formulated for selective labeling of phagocytic cells, enabling detailed research into phagocytic processes and various immune cell functions. This selective labeling, often referred to as PKH2-PCL (Phagocytic Cell Labeling), is achieved by inducing the formation of dye aggregates or particulates that are preferentially taken up by phagocytic cells like macrophages and neutrophils. purdue.edusigmaaldrich.com Once internalized, the dye localizes in phagocytic compartments, resulting in a characteristic patchy or spotted appearance of the labeled cells. sigmaaldrich.com The dye remains resistant to metabolic degradation and can persist within cells for over 28 days in vivo, making it suitable for long-term studies of phagocyte dynamics. sigmaaldrich.com

Measurement of Antibody-Dependent Cellular Phagocytosis (ADCP)

PKH2 is a key component in two-color fluorescence flow cytometry assays designed to measure Antibody-Dependent Cellular Phagocytosis (ADCP). In these assays, target cells, such as breast cancer cells (e.g., ZR75-1, SK-BR-3) or neuroblastoma cells, are pre-stained with PKH2 (green fluorescent dye). nih.govnih.govaacrjournals.orgaacrjournals.orgsemanticscholar.org Effector cells, typically human monocyte-derived macrophages (MDM), are then counterstained with a red fluorescent antibody, such as R-phycoerythrin (RPE)-conjugated monoclonal antibodies against human CD14 and CD11b. nih.govnih.govaacrjournals.orgaacrjournals.orgsemanticscholar.org

Phagocytosis is quantified by identifying "double-positive" cells, which represent target cells that have been internalized by the macrophages. Confocal microscopy is often used to further confirm that the observed dual labeling represents true phagocytosis. nih.govnih.govaacrjournals.orgaacrjournals.org

Research utilizing PKH2 in ADCP assays has investigated the efficacy of various antibodies, including monoclonal antibodies (e.g., MAb DF3, MAb 520C9) and bispecific antibodies (e.g., BsAb DF3xH22, MDX-210), in mediating the phagocytosis of tumor cells expressing antigens like MUC-1 or HER-2/neu. nih.govnih.govaacrjournals.orgaacrjournals.org These studies have also explored how cytokines, such as granulocyte-macrophage colony-stimulating factor (GM-CSF) and interferon-gamma (IFN-γ), can influence ADCP levels, with GM-CSF generally enhancing and IFN-γ sometimes inhibiting phagocytosis. nih.govaacrjournals.orgaacrjournals.org

Table 2: Examples of PKH2 Dye Use in Antibody-Dependent Cellular Phagocytosis (ADCP) Assays

| Target Cell Type | Target Antigen | Effector Cell Type | Antibodies Tested | PKH2 Role | Key Finding (ADCP) |

| ZR75-1 (Breast Cancer) nih.govaacrjournals.orgaacrjournals.org | MUC-1 nih.govaacrjournals.orgaacrjournals.org | Monocyte-Derived Macrophages (MDM) nih.govaacrjournals.orgaacrjournals.org | MAb DF3, BsAb DF3xH22 nih.govaacrjournals.orgaacrjournals.org | Stains target cells green nih.govaacrjournals.orgaacrjournals.org | Both antibodies mediated ADCP; MAb DF3 was more effective than BsAb DF3xH22 nih.govaacrjournals.orgaacrjournals.org |

| SK-BR-3 (Breast Cancer) nih.gov | HER-2/neu nih.gov | Monocyte-Derived Macrophages (MDM) nih.gov | BsAb MDX-210, MoAb 520C9, BsAb MDX-H210 nih.gov | Stains target cells green nih.gov | BsAb MDX-210 and MoAb 520C9 mediated similar ADCP levels; GM-CSF enhanced ADCP nih.gov |

| Neuroblastoma Cells semanticscholar.org | N/A | Monocytes semanticscholar.org | Antitumor Antibody 3F8 semanticscholar.org | Stains target cells green semanticscholar.org | Rapid uptake of antibody-coated target cells by monocytes semanticscholar.org |

Analysis of Microorganism Uptake by Phagocytes (e.g., Leishmania infantum)

PKH dyes are also valuable for studying the uptake of microorganisms by phagocytes. For example, Leishmania infantum promastigotes can be stained with PKH2 (or PKH67) prior to infection of macrophages. nih.govresearchgate.netresearchgate.net This pre-labeling allows for accurate detection and quantification of infected macrophages using flow cytometry. nih.govresearchgate.netresearchgate.net

A novel dual-fluorescent flow cytometric approach has been developed where macrophages are stained with PKH26 (red fluorescence) and L. infantum promastigotes are stained with PKH67 (green fluorescence). This dual staining enables the simultaneous detection of both cell types and the quantification of Leishmania-infected macrophages, even allowing for the recording of non-infected macrophages. nih.govresearchgate.netresearchgate.net This method has demonstrated high success rates in selectively staining promastigotes (99.71%) and macrophages (99.57%). nih.govresearchgate.net Studies have shown that PKH staining generally does not induce cell death in macrophages or L. infantum promastigotes, although some toxicity has been reported with PKH2-GL staining on L. donovani, L. major, and L. infantum parasites and infected macrophages. nih.gov Beyond parasitic infections, PKH2 has also been used to stain bacteria like Helicobacter pylori to analyze their adherence to gastric epithelial cells. oup.com

Table 3: Quantification of Leishmania infantum Infection Using PKH Dyes

| Host Cell Type | Microorganism (Stain) | Host Cell Stain | Initial Infection Ratio (Parasite:Host) | Percentage of Infected Macrophages |

| J774A.1 Macrophages nih.govresearchgate.net | L. infantum promastigotes (PKH67 Green) nih.govresearchgate.net | Macrophages (PKH26 Red) nih.govresearchgate.net | 1:2.5 nih.govresearchgate.net | 15.68% nih.govresearchgate.net |

| J774A.1 Macrophages nih.govresearchgate.net | L. infantum promastigotes (PKH67 Green) nih.govresearchgate.net | Macrophages (PKH26 Red) nih.govresearchgate.net | 1:10 nih.govresearchgate.net | 61.70% nih.govresearchgate.net |

Applications in Plant Cell Biology

PKH2 and other PKH dyes are highly suitable for applications in plant cell biology. Their green fluorescence is particularly advantageous as it avoids interference from chlorophyll (B73375) autofluorescence, which typically occurs in the red region of the spectrum and can obscure signals from red fluorescent dyes. uni-onward.com.twsigmaaldrich.compurdue.edu

The versatility of PKH dyes stems from their ability to incorporate rapidly and non-covalently into the cell membranes of a wide variety of cell types, including both animal and plant cells, without affecting cellular receptors or transmembrane proteins. uni-onward.com.twlumiprobe.comsigmaaldrich.comlumiprobe.compurdue.edu This ensures that the labeled plant cells retain their biological properties and viability, making PKH2 an excellent fluorophore for studying plant cells both in vivo and in vitro. lumiprobe.comlumiprobe.com

Challenges and Limitations of Pkh2 Dye in Research Contexts

Considerations of Dye Stability and Inter-Cellular Transfer

The effectiveness of PKH2 dye in long-term cellular studies is significantly influenced by its stability within the cell membrane and its propensity for inter-cellular transfer.

PKH2 dye exhibits an in vivo half-life typically ranging from 5 to 8 days nih.govgoogle.com. This characteristic positions PKH2 as an excellent choice for short- to medium-term investigative studies. For research necessitating longer observation periods, alternative PKH dyes, such as PKH67 and PKH26, offer extended in vivo half-lives. PKH67, with its longer aliphatic tail, provides more stable labeling and reduced cell-to-cell transfer, boasting an expected in vivo half-life of 10-12 days nih.govgoogle.com. PKH26, a red fluorescent dye, is particularly suited for prolonged studies, offering an in vivo half-life exceeding 100 days nih.govgoogle.com. The principle behind tracking proliferating cells with PKH dyes relies on the progressive halving of fluorescence intensity with each cell division. While this enables the monitoring of up to ten cell generations before the signal approaches background levels, the inherent in vivo half-life of PKH2 ultimately limits the practical duration of effective long-term tracking experiments nih.govnih.govgoogle.com.

Table 1: In Vivo Half-Lives of PKH Dyes

| PKH Dye | In Vivo Half-Life (Days) | Primary Application Suitability |

| PKH2 | 5-8 | Short- to medium-term studies |

| PKH67 | 10-12 | Longer-term studies |

| PKH26 | >100 | Long-term assays |

A significant challenge associated with PKH2 dye, particularly in co-culture systems, is the potential for dye leakage and subsequent transfer between cells, which can confound experimental results. To mitigate these artifacts, rigorous methodological strategies are imperative. Post-labeling, cells should undergo 3-5 washes, with transfers to new tubes between washes to ensure thorough removal of unbound dye and minimize transfer. For experiments where minimizing cell-to-cell transfer is critical, PKH67 or PKH26 are often recommended over PKH2 due to their enhanced stability and reduced transfer rates nih.gov. Furthermore, the chemical environment is crucial; organic-based solvents or detergents can extract the incorporated dye, necessitating the exclusive use of aqueous-based fixatives and solvents in experimental designs. Researchers must also be vigilant for phagocytosis of labeled target cells by effector cells, as this biological process can mimic dye transfer and should be monitored through microscopy. Although PKH dyes are designed for stable membrane partitioning with minimal leaking, some instances of instability and transfer can occur, underscoring the importance of these preventative measures nih.govnih.gov.

Methodological Influences on Staining Uniformity and Fluorescence Intensity

Achieving uniform staining and optimal fluorescence intensity with PKH2 dye is critical for accurate quantitative analysis, yet several methodological factors can influence these parameters.

Heterogeneous staining patterns can arise from various factors, impacting the reliability of cell tracking and proliferation studies. When adherent cells are stained in situ on tissue culture vessels, uneven labeling may occur. To ensure homogeneous staining, it is advisable to suspend adherent cells using proteolytic treatments, such as trypsin and EDTA, before the labeling procedure. Differences in staining intensity can also be observed across various cell types within a mixed sample. To address this, isolating the specific cell types of interest prior to labeling can improve uniformity. Inconsistent exposure to the dye during the staining process is another common cause of heterogeneous labeling. This can be prevented by ensuring rapid and homogeneous mixing at the time of dye addition, and by optimizing the order of reagent addition and the mixing method. Insufficient dye concentration or excessively high cell concentrations can lead to poor staining intensity. A recommended cell concentration range for labeling is typically 10^6 to 10^9 cells/ml. The presence of serum during the labeling step can interfere with dye incorporation; thus, cells should be washed one to two times in a serum-free buffer before being resuspended in the PKH diluent for labeling. Additionally, patchy or punctate staining can result from high salt content in the labeling solution, which promotes dye aggregation. Minimizing physiological salts after cell suspension in Diluent C, provided with PKH kits, can help alleviate this issue. In some cases, dye localization on certain cell membranes may inherently lead to a patchy appearance, which might be cell-type dependent and unresolvable. Finally, preparing the working dye stock too far in advance of adding it to cells can lead to dye aggregation and diminished staining quality; therefore, dye solutions should be prepared immediately prior to labeling.

Achieving a high signal-to-noise ratio is paramount, especially when tracking proliferating cell populations, as each daughter cell inherits only half of the parent cell's fluorescent label nih.govnih.govgoogle.com. PKH dye labeling protocols can be optimized to achieve over 75% viable labeled cells with a mean fluorescence intensity exceeding 1,000 times the background signal nih.govnih.govgoogle.com. This high signal-to-noise ratio allows for the tracking of up to ten cell generations before the fluorescence intensity diminishes to near background levels nih.govnih.govgoogle.com. The optimization process primarily involves empirically determining the dye concentration that strikes the optimal balance between achieving sufficient fluorescence intensity and maintaining cell viability and function. The use of the salt-free Diluent C, typically supplied with PKH kits, is crucial as it maximizes dye solubility and staining efficiency, thereby contributing to the production of bright, homogeneous fluorescence distributions suitable for monitoring cell division. It is also important to note that very high dye concentrations can lead to fluorescence quenching, which can produce misleading results and artifacts. To avoid such phenomena, dye concentrations in the range of 1–30 nM are generally considered appropriate.

Assessment of Potential Phototoxicity and its Management in Experimental Design

A critical consideration in the experimental design utilizing PKH2 dye is its potential for phototoxicity. Studies have demonstrated that PKH2, alongside PKH26, can induce phototoxic effects when stained cells are exposed to excitation light, leading to a significant reduction in cell viability. The extent of this phototoxic effect is directly correlated with the concentration of the dye used; higher dye concentrations result in more pronounced cellular damage. For instance, exposure to excitation light for just 5 minutes resulted in the death of over 60% of cells stained with 5 microM PKH26. To effectively manage and minimize phototoxicity in long-term cell tracking experiments, particularly those involving fluorescence microscopy over extended periods (e.g., up to 18 hours), researchers should implement time-lapse monitoring with carefully adjusted time intervals and minimized exposure times. Adhering to established guidelines for optimal dye use, which often include recommendations for specific hardware configurations, is essential to mitigate the adverse effects of phototoxicity and ensure the integrity of experimental results.

Future Directions and Emerging Research Avenues for Pkh2 Dye

Development of Next-Generation PKH2 Dye Derivatives with Enhanced Properties

The evolution of PKH dyes has already seen the introduction of derivatives like PKH67 and PKH26, each offering distinct advantages over PKH2. PKH67, for instance, possesses a longer aliphatic tail than PKH2, which contributes to more stable labeling and reduced cell-to-cell transfer, extending its in vivo half-life to 10-12 days compared to PKH2's 5-8 days. sigmaaldrich.comsigmaaldrich.compurdue.edu PKH26, a red fluorescent dye, boasts an even longer in vivo half-life, exceeding 100 days, making it ideal for prolonged cell tracking studies. sigmaaldrich.compurdue.edu

Current research is focused on developing new fluorescent dyes with improved spectral properties to overcome existing limitations, such as tissue autofluorescence and limited emission ranges, thereby enabling more advanced multicolor studies. researchgate.netrenyi.hunih.govcytoskeleton.comacs.org For example, new lipophilic tracers like NeuroVue™ Maroon (near-infrared), NeuroVue™ Red, and NeuroVue™ Green have emerged, with NeuroVue Maroon demonstrating superior signal-to-noise ratios compared to older dyes, including PKH2. nih.gov

Beyond spectral improvements, efforts are also directed at enhancing dye stability and compatibility with various experimental procedures. Sulfonated carbocyanine derivatives, such as SP-DiIC18(3) and SP-DiOC18(3), exhibit improved water solubility and greater staining persistence even after fixation, a limitation for some existing PKH dyes. thermofisher.com Furthermore, the development of derivatives like CM-DiI, which incorporates a thiol-reactive chloromethyl substituent, allows for aldehyde fixability, ensuring dye retention through permeabilization and paraffin (B1166041) embedding procedures. thermofisher.com The pursuit of highly bright and biocompatible small near-infrared-II (NIR-II) dyes is also a significant avenue, particularly for clinical and translational cancer research, with ongoing exploration into novel NIR-II fluorescent materials. acs.org The expansion of the PKH dye palette to include near-infrared options like PKH800 by some manufacturers reflects this trend towards broader spectral utility. sapphirebioscience.com Addressing challenges such as potential exosome swelling observed with PKH26 labeling, which could alter biodistribution, further underscores the need for next-generation derivatives with optimized properties. cytoskeleton.com

The characteristics of the PKH dye family highlight the continuous drive for enhanced performance:

Table 1: Characteristics of PKH Dye Family Members

| PKH Dye | Fluorescence Color | In Vivo Half-Life | Key Property / Application |

| PKH2 | Green | 5-8 days | Short- to medium-term studies, plant studies (avoids chlorophyll (B73375) autofluorescence) sigmaaldrich.compurdue.edu |

| PKH67 | Green | 10-12 days | More stable labeling, less cell-to-cell transfer than PKH2 sigmaaldrich.comsigmaaldrich.compurdue.edu |

| PKH26 | Red | >100 days | Long-term cell tracking, cell proliferation studies sigmaaldrich.compurdue.edu |

| PKH800 | Near-Infrared | Not specified | Expanded spectral range for broader applications sapphirebioscience.com |

Integration of PKH2 Dye with Advanced Multimodal Imaging Technologies

PKH dyes are integral to flow cytometry and image cytometry, serving as powerful tools for studying cellular interactions and fates both in vitro and in vivo. researchgate.net The increasing demand for multiparametric flow cytometry necessitates a wider array of cell tracking reagents to optimize fluorescence signal measurement and provide flexibility in combining fluorochrome-antibody conjugates. researchgate.net PKH dyes, particularly PKH26 and PKH67, are frequently employed for cell membrane labeling in flow cytometry due to their high selectivity and sensitivity. researchgate.netnih.gov

The future involves integrating PKH dyes with advanced multimodal imaging technologies to gain more comprehensive biological insights. While PKH dyes provide a robust initial signal for extracellular vesicle (EV) detection, their persistence in vivo may outlast the labeled EVs, indicating a need for synergistic approaches or complementary tools that offer different temporal dynamics. nih.gov Advances in flow cytometric hardware, including smaller air-cooled lasers, novel optical designs, and new fluorescent conjugate-excitation pairs, coupled with improved data visualization software, are expanding the horizons for stem cell research by enhancing resolution and specificity. nih.gov

Furthermore, the use of far-red and near-infrared fluorescent probes, which are increasingly being developed, can significantly improve the depth of cellular imaging in intact tissues by minimizing light scattering and tissue absorption. researchgate.net PKH dyes are already utilized in conjunction with other fluorescent probes, such as propidium (B1200493) iodide (PI) and 7-aminoactinomycin D (7-AAD), in cytotoxicity studies, demonstrating their adaptability within multi-staining protocols. sigmaaldrich.compurdue.edu The success of dual-PKH staining (e.g., PKH26 and PKH67) in selectively labeling distinct cell types for simultaneous detection via flow cytometry and fluorescence microscopy exemplifies the potential for further integration into complex multimodal imaging workflows. nih.gov

Novel Applications in Complex Biological Systems and Translational Research Models

PKH dyes have been broadly applied to investigate diverse cell types and biological processes, including cell adhesion, conjugate formation, cytotoxicity, phagocytosis, growth promotion, survival time, apoptosis, and hybridoma fusion. sigmaaldrich.comresearchgate.netsigmaaldrich.com Their utility extends to plant studies, where they effectively circumvent interference from chlorophyll autofluorescence in the red region of the spectrum. sigmaaldrich.compurdue.edu

Emerging research avenues for PKH2 dye and its derivatives involve their application in more intricate biological systems and translational research models. For instance, PKH2 has been employed in studies involving adipose-derived stem cells (ADSCs) in induced colitis models, where it successfully tracked the homing of fluorescent ADSCs to the crypt base and perivascular space of the submucosa. researchgate.net In the context of cell proliferation studies, PKH dyes, similar to carboxyfluorescein diacetate succinimidyl ester (CFSE), are valuable for monitoring cell division in heterogeneous cell populations due to the progressive halving of fluorescence intensity with each cell division. renyi.huresearchgate.net

There is a growing trend towards utilizing multiple tracking reagents and detection modalities to address complex biological questions, particularly in areas like immunology and regenerative medicine. researchgate.net While genetic manipulation to express fluorescent proteins (e.g., GFP) offers long-term in vivo tracking, PKH dyes remain crucial for rapid and effective ex vivo cell labeling prior to transplantation, especially when genetic modification is not feasible or desired. researchgate.net Despite some limitations, such as the dilution of PKH dyes to undetectable levels in vivo over extended periods, their ability to quantify mixed cell populations without interference from other dyes or tagged antibodies remains a significant advantage. sigmaaldrich.compurdue.edu Future research will likely focus on combining the strengths of PKH dyes with other labeling strategies and advanced imaging techniques to enable more comprehensive and long-term studies in complex in vivo environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.